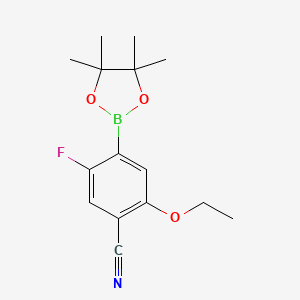
2-Ethoxy-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound with a molecular weight of 291.13 . The IUPAC name for this compound is 2-ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19BFNO3/c1-6-19-13-8-11(12(17)7-10(13)9-18)16-20-14(2,3)15(4,5)21-16/h7-8H,6H2,1-5H3 . This code provides a textual representation of the compound’s molecular structure. Unfortunately, the search results do not provide more detailed information about the molecular structure of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 291.13 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound 2-Ethoxy-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile has been synthesized and studied for its crystal structure and vibrational properties. These studies have revealed insights into its molecular conformation and confirmed its structure through various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and MS, as well as X-ray diffraction. Density Functional Theory (DFT) calculations were performed to compare spectroscopic data and geometrical parameters, highlighting the compound's potential in various scientific applications due to its distinct molecular structure and properties (Qing-mei Wu et al., 2021).
Potential in Imaging Probes
This compound's derivatives have been explored as potential imaging probes for Positron Emission Tomography (PET), particularly in the context of diagnosing diseases like Alzheimer's. Derivatives of this compound have shown high affinity for β-amyloid plaques, a hallmark of Alzheimer's disease, suggesting their use in developing novel PET probes that could significantly improve diagnostic capabilities for neurodegenerative diseases (M. Cui et al., 2012).
Exploration in Neuroreceptor Imaging
Further investigations have demonstrated the utility of similar compounds in neuroreceptor imaging, specifically targeting metabotropic glutamate subtype-5 receptors (mGluR5s) with PET. These studies have led to the synthesis of compounds with high affinity and specificity, showcasing the potential for these molecules in understanding and diagnosing neurological conditions through advanced imaging techniques (F. Siméon et al., 2007).
Applications in Chemical Synthesis
The compound and its related derivatives serve as crucial intermediates in chemical synthesis, facilitating the development of a wide range of boric acid ester intermediates. These intermediates have profound implications in medicinal chemistry and materials science, offering pathways to synthesize complex molecules with potential therapeutic applications (P.-Y. Huang et al., 2021).
Propiedades
IUPAC Name |
2-ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BFNO3/c1-6-19-13-8-11(12(17)7-10(13)9-18)16-20-14(2,3)15(4,5)21-16/h7-8H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQVEMXQUBGGHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2700634.png)
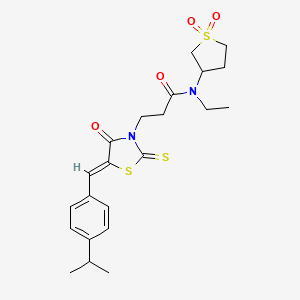

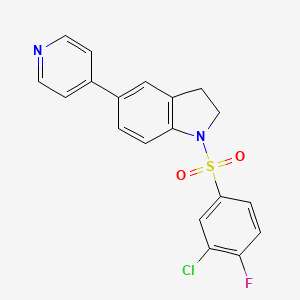
![ethyl 2-[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2700642.png)
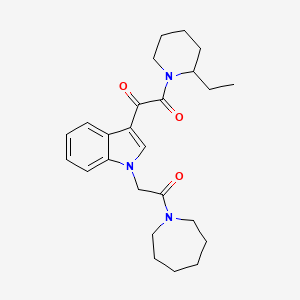
![4-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2700646.png)
![4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2700649.png)
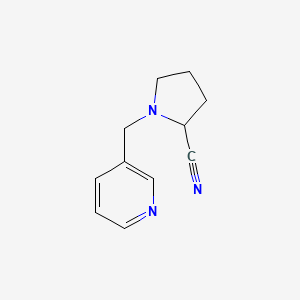
![2-bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2700651.png)
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2700652.png)
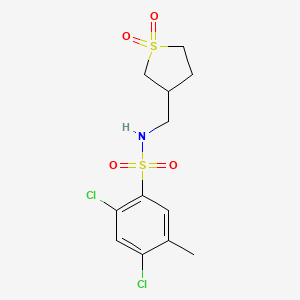
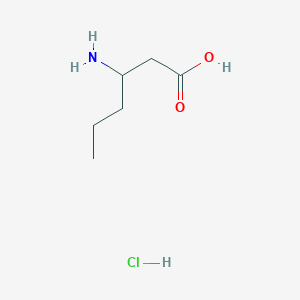
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2700657.png)